3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
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Overview
Description
AT2433-B1 is an antitumor compound. Structurally, AT2433-B1 is similar to rebeccamycin --- an indolocarbazole antitumor antibiotic.
Scientific Research Applications
Summary
Research on the endophytic fungus Xylaria feejeensis isolated from Sapium macrocarpum led to the discovery of natural products with phytotoxic activity. These compounds significantly inhibited germination, root growth, and oxygen uptake in various plant species, highlighting their potential in agricultural and ecological studies (García-Méndez et al., 2016).
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Summary
The study demonstrates the high stereo- and enantioselectivity in synthesizing C15 polyketide spiroketals, which are crucial in medicinal chemistry. These compounds showed potential as cytotoxic agents against various cancer cell lines, illustrating their significance in cancer research (Meilert et al., 2004).
Oxygenated Cyclohexenone Derivatives from Endophytic Fungus
Summary
Three cyclohexenone derivatives isolated from an endophytic fungus exhibited antibacterial and antifungal activities. They also showed phytotoxic effects, suggesting their potential application in biologically active compound research (Shiono et al., 2005).
Synthesis and Evaluation of a 5-HT1A Receptor Agonist PET Ligand
Summary
The study synthesized a potent 5-HT1A agonist, useful in positron emission tomography (PET) studies for neurological research. Despite rapid brain uptake, it showed a lack of specific binding, indicating limitations for clinical use but providing insights into receptor-ligand interactions (Majo et al., 2008).
Solubility of Various Saccharides in Ethanol-Water Solutions
Summary
This research provides valuable data on the solubility of different saccharides in ethanol-water mixtures, crucial for pharmaceutical and food industry applications. Understanding these solubilities aids in developing better drug formulations and food products (Gong et al., 2012).
Properties
CAS No. |
102622-96-8 |
---|---|
Molecular Formula |
C34H36N4O9 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C34H36N4O9/c1-35-18-13-45-22(12-20(18)39)46-14-21-31(44-3)29(40)30(41)34(47-21)38-19-11-7-5-9-16(19)24-26-25(32(42)37(2)33(26)43)23-15-8-4-6-10-17(15)36-27(23)28(24)38/h4-11,18,20-22,29-31,34-36,39-41H,12-14H2,1-3H3/t18-,20-,21+,22-,29+,30+,31+,34?/m0/s1 |
InChI Key |
WMXBPIZAQBGEPB-YSELHZIJSA-N |
Isomeric SMILES |
CN[C@H]1CO[C@H](C[C@@H]1O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
SMILES |
CNC1COC(CC1O)OCC2C(C(C(C(O2)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
Canonical SMILES |
CNC1COC(CC1O)OCC2C(C(C(C(O2)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT 2433-B1 AT2433-B1 iso-AT2433-B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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